1-Chloro-4-(2-isocyanoethyl)benzene
Overview
Description
1-Chloro-4-(2-isocyanoethyl)benzene is an organic compound with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol . It is also known by its IUPAC name, 1-chloro-4-(2-isocyanatoethyl)benzene . This compound is characterized by the presence of a chloro group and an isocyanoethyl group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-chloro-4-(2-isocyanoethyl)benzene typically involves the reaction of 1-chloro-4-(2-hydroxyethyl)benzene with phosgene or a similar reagent to introduce the isocyanate group . The reaction conditions often require a controlled environment to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing hazardous by-products.
Chemical Reactions Analysis
1-Chloro-4-(2-isocyanoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of corresponding derivatives.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the presence of the benzene ring and functional groups suggests potential reactivity under suitable conditions.
Common reagents used in these reactions include bases, acids, and transition metal catalysts, depending on the desired transformation. Major products formed from these reactions include substituted benzene derivatives and various urethane or urea compounds.
Scientific Research Applications
1-Chloro-4-(2-isocyanoethyl)benzene finds applications in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of protein interactions and enzyme mechanisms.
Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 1-chloro-4-(2-isocyanoethyl)benzene involves its functional groups. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable products like ureas and urethanes. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex structures .
Comparison with Similar Compounds
1-Chloro-4-(2-isocyanoethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(2-hydroxyethyl)benzene: This precursor lacks the isocyanate group, making it less reactive in certain synthetic applications.
1-Bromo-4-(2-isocyanoethyl)benzene: The bromo derivative may exhibit different reactivity due to the presence of the bromine atom, which can influence substitution reactions.
4-Isocyanatoethylbenzene:
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-chloro-4-(2-isocyanoethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUGNOIFVUHFFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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